

# 1,3-dibromobenzene CAS number 108-36-1

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## Compound of Interest

Compound Name: 1,3-Dibromobenzene

Cat. No.: B047543

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An In-depth Technical Guide to **1,3-Dibromobenzene** (CAS: 108-36-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **1,3-dibromobenzene**, a pivotal chemical intermediate in organic synthesis. It covers its physicochemical properties, detailed synthesis protocols, significant chemical reactions, applications in research and development, spectroscopic signature, and essential safety and handling information.

## Physicochemical Properties

**1,3-Dibromobenzene**, also known as m-dibromobenzene, is a colorless to light yellow liquid at room temperature.<sup>[1][2][3]</sup> It is characterized by low solubility in water but is soluble in common organic solvents like ethanol and ether.<sup>[1][2]</sup> Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	108-36-1	
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Br <sub>2</sub>	
Molecular Weight	235.90 g/mol	[4]
Appearance	Clear colorless to light yellow liquid	[1][2]
Melting Point	-7 °C	[2][3]
Boiling Point	218-219 °C	[2][3]
Density	1.952 g/mL at 25 °C	[2]
Vapor Pressure	5 mmHg at 66 °C	[2]
Vapor Density	8.16 (vs. air)	[2]
Refractive Index (n <sub>20/D</sub> )	1.608	[2]
Water Solubility	0.068 g/L (insoluble)	[1][2]
Flash Point	93.4 °C (closed cup)	

## Synthesis and Manufacturing

The most reliable and specific method for synthesizing **1,3-dibromobenzene** is through the diazotization of 3-bromoaniline, followed by a Sandmeyer reaction.[3][5][6] This multi-step process ensures the correct meta-positioning of the bromine atoms.

## Experimental Protocol: Sandmeyer Reaction for 1,3-Dibromobenzene Synthesis

This protocol is adapted from established methodologies for Sandmeyer reactions.[7]

Materials:

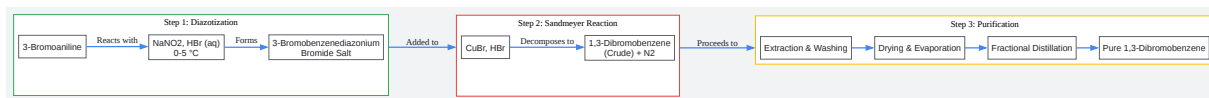
- 3-bromoaniline

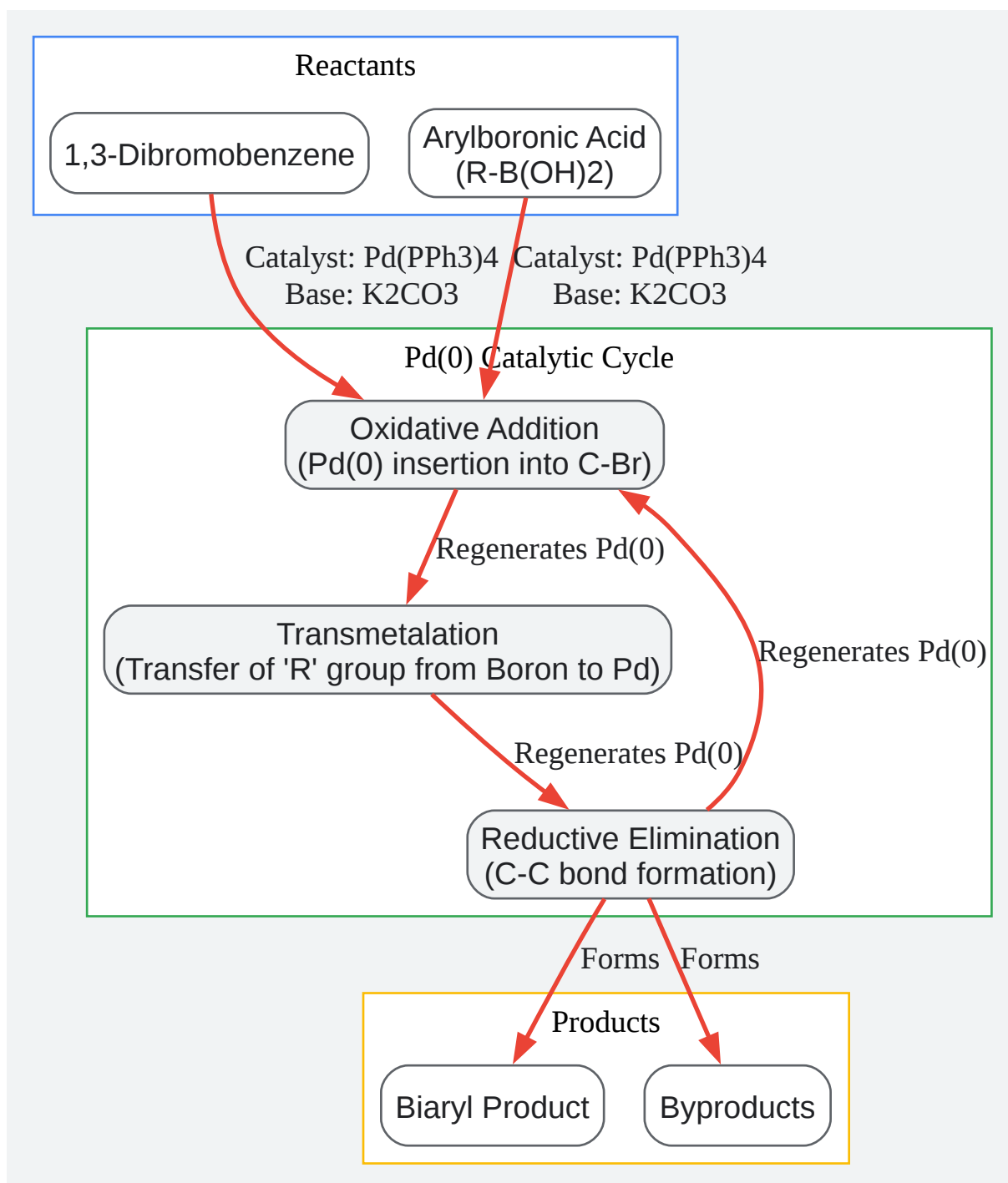
- Sodium nitrite ( $\text{NaNO}_2$ )
- Hydrobromic acid ( $\text{HBr}$ , 48%)
- Copper(I) bromide ( $\text{CuBr}$ )
- Ice
- Diethyl ether
- Sodium hydroxide ( $\text{NaOH}$ ) solution (for neutralization)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) (for drying)

Procedure:

- Diazotization:
  - In a flask surrounded by an ice-salt bath to maintain a temperature of 0-5 °C, dissolve 3-bromoaniline in aqueous  $\text{HBr}$ .
  - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in the solution.
- Sandmeyer Reaction:
  - In a separate reaction vessel, prepare a solution or suspension of copper(I) bromide in  $\text{HBr}$ .
  - Slowly and carefully add the cold diazonium salt solution to the  $\text{CuBr}$  solution. Effervescence (release of  $\text{N}_2$  gas) will be observed.
  - Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period to ensure the reaction goes to completion.
- Work-up and Purification:

- Cool the reaction mixture and transfer it to a separatory funnel.
- Extract the crude **1,3-dibromobenzene** with a suitable organic solvent such as diethyl ether.
- Wash the organic layer sequentially with water, a dilute NaOH solution to remove excess acid, and finally with brine.
- Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$ ).
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by fractional distillation to yield pure **1,3-dibromobenzene**.





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